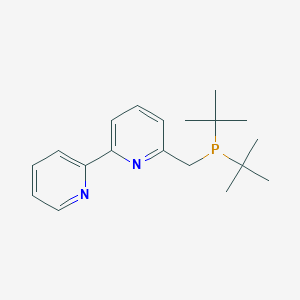
6-((di-tert-Butylphosphino)methyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound is characterized by the presence of a bipyridine backbone with a di-tert-butylphosphino group attached to one of the pyridine rings. The presence of the phosphino group imparts unique reactivity and coordination properties to the compound, making it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine typically involves the reaction of 6-bromo-2,2’-bipyridine with di-tert-butylphosphine in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Starting Materials: 6-bromo-2,2’-bipyridine and di-tert-butylphosphine.
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A base such as potassium tert-butoxide is used to deprotonate the phosphine and facilitate the nucleophilic substitution reaction.
Product Isolation: The product is typically purified by column chromatography or recrystallization.
Industrial Production Methods
While the synthesis of 6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is primarily carried out on a laboratory scale, industrial production methods would likely involve similar reaction conditions with optimization for larger-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Coordination Reactions: The compound acts as a ligand and forms coordination complexes with transition metals. These complexes are often used in catalytic processes.
Oxidation and Reduction: The phosphino group can undergo oxidation to form phosphine oxides. Reduction reactions can also be carried out to modify the oxidation state of the phosphorus atom.
Substitution Reactions:
Common Reagents and Conditions
Coordination Reactions: Common reagents include transition metal salts such as palladium chloride, platinum chloride, and nickel acetate. Reactions are typically carried out in solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the phosphino group.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used to introduce new functional groups onto the bipyridine backbone.
Major Products
The major products formed from these reactions include various metal coordination complexes, phosphine oxides, and substituted bipyridine derivatives. These products have diverse applications in catalysis, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine has a wide range of scientific research applications, including:
Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation. Its ability to form stable coordination complexes with transition metals makes it a valuable catalyst in organic synthesis.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties
Biological Research: The compound and its derivatives are used in the study of biological systems, including enzyme mimetics and drug delivery systems. Its ability to coordinate with metal ions makes it useful in the design of metalloprotein models.
Medicinal Chemistry: The compound is investigated for its potential use in medicinal chemistry, including the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is largely dependent on its application. In catalytic processes, the compound acts as a ligand, forming coordination complexes with transition metals. These complexes facilitate various chemical reactions by stabilizing reactive intermediates and lowering activation energies.
Molecular Targets and Pathways
Transition Metals: The compound forms coordination complexes with transition metals, which are the primary molecular targets in catalytic processes.
Reactive Intermediates: The compound stabilizes reactive intermediates, allowing for more efficient and selective chemical reactions.
Enzyme Mimetics: In biological research, the compound is used to mimic the active sites of enzymes, providing insights into enzyme mechanisms and facilitating the design of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the phosphino group. It is also used as a ligand in coordination chemistry but lacks the unique reactivity imparted by the phosphino group.
1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry. It has a similar structure to bipyridine but with an additional nitrogen atom, providing different coordination properties.
Triphenylphosphine: A common phosphine ligand used in catalysis. It lacks the bipyridine backbone and has different steric and electronic properties.
Uniqueness
6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is unique due to the presence of both the bipyridine backbone and the di-tert-butylphosphino group. This combination imparts unique reactivity and coordination properties, making it a valuable ligand in various catalytic processes. Its ability to form stable coordination complexes with transition metals and its versatility in different chemical reactions set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H27N2P |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
ditert-butyl-[(6-pyridin-2-ylpyridin-2-yl)methyl]phosphane |
InChI |
InChI=1S/C19H27N2P/c1-18(2,3)22(19(4,5)6)14-15-10-9-12-17(21-15)16-11-7-8-13-20-16/h7-13H,14H2,1-6H3 |
InChI-Schlüssel |
HUXGZSMQXUTWRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC1=NC(=CC=C1)C2=CC=CC=N2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















